(1E)-8-ethyl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone
Overview
Description
The compound “(1E)-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone” is a chemical compound with the molecular formula C16H18N4OS . It has a molecular weight of 314.4 g/mol .
Chemical Reactions Analysis
The chemistry of quinoline-2,4-diones is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . While more than 13,000 derivatives are reported, well over 100 naturally occurring molecules display this motif .
Physical And Chemical Properties Analysis
The compound “(1E)-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone” has a molecular weight of 314.4 g/mol . It has a XLogP3-AA value of 3.3, which is a measure of its lipophilicity . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors .
Scientific Research Applications
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- Methods: The synthetic methodology of quinolin-2,4-dione derivatives together with their utility in the synthesis of fused ring systems is discussed in the research .
- Results: The research discusses the recent synthetic approaches and the applications of this class of compounds in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .
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5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione :
- Methods: The compound was prepared following a literature procedure in which 1,2,3,4-tetrahydroquinoline was reacted with oxalyl chloride and the resulting amide-acid chloride cyclized in an intramolecular FriedelCrafts process .
- Results: The research discusses the synthesis of sundry spiro[3,30-oxindoles] via three-component combinations .
properties
IUPAC Name |
(6-ethyl-2-hydroxy-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,9-pentaen-3-yl)iminothiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c1-5-10-6-11-9(2)8-17(3,4)21-14(11)12(7-10)13(15(21)22)19-20-16(18)23/h6-8,22H,5H2,1-4H3,(H2,18,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYFRRYLZPRJSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C3C(=C1)C(=CC(N3C(=C2N=NC(=S)N)O)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1E)-8-ethyl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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